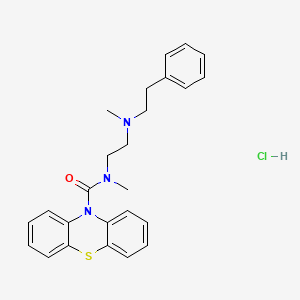
10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride is a chemical compound known for its diverse applications in scientific research and industry This compound belongs to the phenothiazine class, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring
準備方法
The synthesis of 10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride involves several steps. The initial step typically includes the formation of the phenothiazine core, followed by the introduction of the carboxamide group. The N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl) group is then attached through a series of reactions involving methylation and amination. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
類似化合物との比較
10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic agent.
特性
CAS番号 |
36799-01-6 |
|---|---|
分子式 |
C25H28ClN3OS |
分子量 |
454.0 g/mol |
IUPAC名 |
N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]phenothiazine-10-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H27N3OS.ClH/c1-26(17-16-20-10-4-3-5-11-20)18-19-27(2)25(29)28-21-12-6-8-14-23(21)30-24-15-9-7-13-22(24)28;/h3-15H,16-19H2,1-2H3;1H |
InChIキー |
BGURKOZGWZYGNE-UHFFFAOYSA-N |
正規SMILES |
CN(CCC1=CC=CC=C1)CCN(C)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


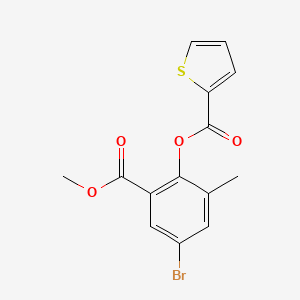
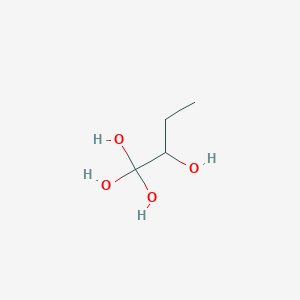



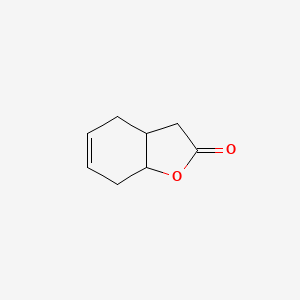
![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)

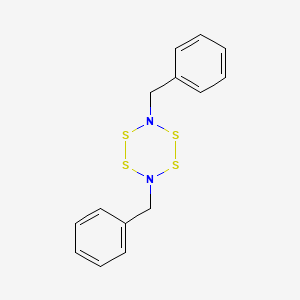
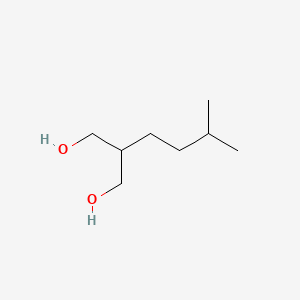
![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)

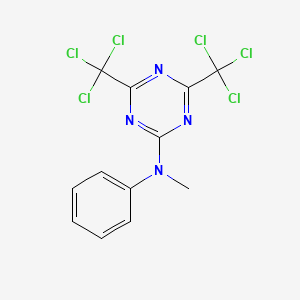
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
